N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring careful characterization of intermediates and final products. In the case of N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, while not directly synthesized in the provided papers, similar compounds have been synthesized and characterized using various analytical techniques. For instance, a related compound with a pyrido[2,3-d]pyrimidin-6-yl group was synthesized and characterized using 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . These methods are likely applicable to the synthesis of N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, ensuring the purity and structure of the synthesized compound.
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its chemical behavior and interaction with biological targets. X-ray diffraction is a powerful tool for confirming the crystal structure, as demonstrated in the synthesis of a pyrrolidine-1-carboxamide derivative . Density Functional Theory (DFT) calculations can also be used to optimize the structure and compare it with experimental data, ensuring the accuracy of the molecular model. Such analysis would be relevant for the compound to predict its reactivity and binding affinity to potential biological targets.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular framework. For example, the pyrrolidine-1-carboxamide derivative mentioned earlier exhibited anti-proliferative activity against A375 cells, suggesting that similar compounds could also have biological activities . The antimicrobial activity of triazine derivatives with piperidin-1-yl and pyrimidin-2-yl groups has also been reported, indicating that the compound may participate in similar biological reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. These properties are often determined experimentally and can be influenced by the compound's molecular structure. For instance, the ADME (absorption, distribution, metabolism, and excretion) properties and in vitro safety profiles of piperidine/piperazine-1-carboxamides were evaluated, which is a crucial step in drug development . Such analysis would be necessary for N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide to assess its potential as a pharmaceutical agent.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
Research on similar piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These activities are critical in cancer research, especially for their potential use as anticancer agents. The specific electron donating and withdrawing groups in these compounds influence their potency and anticancer properties (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients
A study on the metabolism of Flumatinib, a compound structurally similar to N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, in chronic myelogenous leukemia patients, revealed significant insights. The study identified the main metabolites and metabolic pathways, including N-demethylation and N-oxidation, crucial for understanding the drug's efficacy and safety profile (Gong et al., 2010).
Applications in Analytical Chemistry
In analytical chemistry, related compounds have been used for the separation of imatinib mesylate and related substances, showcasing their utility in the quality control of pharmaceutical products. This application is crucial for ensuring the safety and efficacy of medications (Ye et al., 2012).
Potential Antipsychotic Agents
Certain heterocyclic carboxamides, akin to N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, have been studied for their potential as antipsychotic agents. These studies are crucial for discovering new therapeutic options for psychiatric disorders (Norman et al., 1996).
properties
IUPAC Name |
N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c1-12-2-4-14(5-3-12)24-17(26)13-6-8-25(9-7-13)16-10-15(18(19,20)21)22-11-23-16/h10-14H,2-9H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBGTJQTYRBVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide |
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